2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-(2-METHYLPHENYL)ACETAMIDE
Overview
Description
2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes an isopropylamino group, a sulfonyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the phenoxy intermediate, followed by the introduction of the isopropylamino and sulfonyl groups under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, isopropylamines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(3-methylphenyl)acetamide
- 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide
- 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(4-methylbenzyl)acetamide
Uniqueness
2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-13(2)21-26(23,24)16-9-10-18(15(4)11-16)25-12-19(22)20-17-8-6-5-7-14(17)3/h5-11,13,21H,12H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAWBLGTPGISDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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